oleic acid, compound with 2-(heptadec-8-enyl)-4,5-dihydro-1H-imidazole-1-ethanol (1
Description
Oleic acid, compound with 2-(heptadec-8-enyl)-4,5-dihydro-1H-imidazole-1-ethanol (1:1) (CAS 68052-47-1), commonly termed "油酸咪唑啉" in Chinese, is a salt formed by the neutralization of oleic acid (C₁₈H₃₄O₂) with the imidazole derivative 2-(heptadec-8-enyl)-4,5-dihydro-1H-imidazole-1-ethanol. Its molecular formula is C₄₀H₇₄N₂O₂, with a molecular weight of 615.03 g/mol and a purity of 99% . Structurally, the compound features an unsaturated heptadec-8-enyl chain attached to a dihydroimidazole ring, linked to an ethanol moiety, and neutralized by oleic acid.
Properties
IUPAC Name |
2-[2-[(E)-heptadec-8-enyl]-4,5-dihydroimidazol-1-yl]ethanol;(Z)-octadec-9-enoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H42N2O.C18H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22-23-18-19-24(22)20-21-25;1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h9-10,25H,2-8,11-21H2,1H3;9-10H,2-8,11-17H2,1H3,(H,19,20)/b10-9+;10-9- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTAQLNDBXXAOPJ-DGNUWDJVSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC1=NCCN1CCO.CCCCCCCCC=CCCCCCCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C/CCCCCCCC1=NCCN1CCO.CCCCCCCC/C=C\CCCCCCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H76N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
633.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68052-47-1 | |
| Record name | 9-Octadecenoic acid (9Z)-, compd. with 2-(8-heptadecen-1-yl)-4,5-dihydro-1H-imidazole-1-ethanol (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068052471 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9-Octadecenoic acid (9Z)-, compd. with 2-(8-heptadecen-1-yl)-4,5-dihydro-1H-imidazole-1-ethanol (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Oleic acid, compound with 2-(heptadec-8-enyl)-4,5-dihydro-1H-imidazole-1-ethanol (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.062.097 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of oleic acid, compound with 2-(heptadec-8-enyl)-4,5-dihydro-1H-imidazole-1-ethanol typically involves the reaction of oleic acid with the imidazole derivative under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with the presence of a catalyst like sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process includes the purification of the final product through techniques such as distillation or recrystallization to remove any impurities and achieve the desired purity level .
Chemical Reactions Analysis
Types of Reactions
Oleic acid, compound with 2-(heptadec-8-enyl)-4,5-dihydro-1H-imidazole-1-ethanol undergoes various chemical reactions, including:
Substitution: The compound can undergo substitution reactions, particularly at the imidazole ring, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Substitution: Halogens, alkylating agents; reactions often conducted in the presence of a base to facilitate the substitution process.
Major Products Formed
The major products formed from these reactions include various oxidized and reduced derivatives, as well as substituted imidazole compounds, which can have different biological and chemical properties .
Scientific Research Applications
Corrosion Inhibition
One of the primary applications of oleic acid combined with imidazole derivatives is in corrosion inhibition. Research has shown that these compounds exhibit significant corrosion resistance in acidic environments, such as hydrochloric acid (HCl) solutions. The mechanism involves the formation of protective films on metal surfaces, which can effectively inhibit both anodic and cathodic reactions.
Case Study: Corrosion Resistance
A study evaluated the performance of oleic imidazoline derivatives as corrosion inhibitors for carbon steel in saline environments. The results indicated that these compounds not only provided good corrosion resistance but also enhanced the polarization resistance of the metal surfaces, demonstrating their effectiveness as protective agents in corrosive media .
Biochemical Applications
Oleic acid itself is known for its beneficial effects on health, particularly in cardiovascular health. When combined with imidazole derivatives, the resulting compounds may exhibit enhanced biological activities.
Antioxidant Properties
Imidazole derivatives have been studied for their antioxidant properties. They can protect against oxidative stress by scavenging free radicals and modulating antioxidant enzyme activity. This is particularly relevant in neuroprotection and managing age-related cognitive decline.
Case Study: Cognitive Function
Research involving supplementation with imidazole dipeptides has shown promising results in improving cognitive function among elderly populations. These compounds may mitigate oxidative damage and inflammation associated with neurodegenerative diseases such as Alzheimer's .
Material Science
The oleic acid-imidazole compound can also be utilized in material science for developing functional materials with specific properties.
Nanomaterials Development
Recent studies have explored the use of fatty-acid-based imidazole compounds in synthesizing nanomaterials. These materials can exhibit unique physical and chemical properties due to the presence of both hydrophobic fatty acid chains and polar imidazole groups, making them suitable for various applications including drug delivery systems and biosensors .
Synthesis Techniques
The synthesis of oleic acid combined with imidazole derivatives typically involves multicomponent reactions that are efficient and yield high purity products. Techniques such as ball-milling have been employed to facilitate hydrolysis and improve yields during synthesis.
Optimization Studies
Optimization studies using isotopically labeled water have demonstrated that specific reaction conditions can significantly enhance the yield of hydrolysis reactions involving oleic acid-derived acyl-imidazoles .
Mechanism of Action
The mechanism of action of oleic acid, compound with 2-(heptadec-8-enyl)-4,5-dihydro-1H-imidazole-1-ethanol involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared to analogs based on structural modifications, counterions, and applications. Key differences are highlighted below:
Table 1: Structural and Functional Comparison
*Note: CAS for 2-Heptadecyl-4,5-dihydro-1H-imidazole-1-ethanol inferred from phosphate derivative in .
Key Findings:
Chain Saturation Effects :
- The unsaturated heptadec-8-enyl group in the target compound reduces melting point and enhances fluidity compared to saturated analogs (e.g., 2-heptadecyl derivative), making it suitable for oil-based applications .
- Saturated-chain derivatives (e.g., 2-heptadecyl) are preferred in cosmetics for stability and conditioning .
Counterion Influence :
- Oleic acid imparts lipophilicity, ideal for corrosion inhibition and lubricants .
- Phosphate or sulphate counterions increase water solubility, expanding use in detergents and agrochemicals .
Safety and Handling: Related compounds (e.g., 2-(2-heptadec-1-enyl-2-imidazolin-1-yl)ethanol) are classified as corrosive (Hazard Class 8), suggesting similar precautions for the target compound .
Biological Activity
Oleic acid, a monounsaturated fatty acid, is widely recognized for its beneficial biological activities, including anti-inflammatory and antioxidant properties. The compound “oleic acid, compound with 2-(heptadec-8-enyl)-4,5-dihydro-1H-imidazole-1-ethanol” (CAS No. 68052-47-1) combines the properties of oleic acid with an imidazole derivative, which may enhance its biological efficacy. This article explores the biological activity of this compound, supported by various research findings and case studies.
Chemical Structure and Properties
The compound is characterized by the following molecular formula:
| Property | Value |
|---|---|
| Molecular Formula | C₄₀H₇₆N₂O₃ |
| Molecular Weight | 633.043 g/mol |
| Boiling Point | 498.3 °C at 760 mmHg |
| Flash Point | 255.2 °C |
This structure includes a long-chain fatty acid (oleic acid) linked to an imidazole derivative, which may influence its solubility and interaction with biological membranes.
Anti-Corrosion Properties
A notable study synthesized oleic-imidazoline from oleic acid and triethylenetetramine. This compound exhibited significant corrosion inhibition for carbon steel in saline environments, achieving inhibition efficiencies of up to 83% through physisorption mechanisms. The study utilized various characterization techniques including FTIR and NMR to confirm the structure and efficacy of the synthesized compound .
Interaction with Biological Receptors
Recent research identified oleic acid as an endogenous ligand for the GPR3 receptor, which plays a critical role in metabolic processes. The study demonstrated that oleic acid activates GPR3, leading to downstream signaling that could influence energy metabolism and thermogenesis . This interaction suggests potential therapeutic applications for oleic acid derivatives in metabolic disorders.
Antioxidant Activity
Oleic acid is known for its antioxidant properties, which can be enhanced when combined with other compounds. Research indicates that oleic acid can reduce oxidative stress markers in various cell lines, potentially offering protective effects against cellular damage . The addition of imidazole derivatives may further modulate these effects due to their own biological activities.
Case Study 1: Corrosion Inhibition
In a controlled experiment assessing the corrosion rates of low carbon steel in a chloride environment, oleic-imidazoline demonstrated superior performance compared to traditional inhibitors. The study highlighted the importance of molecular structure in enhancing inhibition efficiency and suggested that long-chain fatty acids like oleic acid could be pivotal in developing new corrosion inhibitors .
Case Study 2: Metabolic Effects
A clinical study explored the effects of dietary oleic acid on metabolic health in obese individuals. Results indicated that increased intake led to improved insulin sensitivity and reduced inflammation markers. The study posited that the bioactive compounds derived from oleic acid could play a role in managing metabolic syndrome .
Research Findings
Research has consistently shown that oleic acid and its derivatives possess significant biological activities:
- Antioxidant Effects : Oleic acid can scavenge free radicals and reduce oxidative stress.
- Anti-inflammatory Properties : It modulates inflammatory pathways, potentially benefiting conditions like arthritis.
- Metabolic Regulation : As an endogenous ligand for GPR3, it influences energy homeostasis and thermogenesis.
Q & A
Q. What are the optimal synthetic routes for preparing oleic acid-imidazole derivatives, and how do reaction conditions influence yield?
Methodological Answer: The compound is synthesized via condensation of oleic acid with 2-[(2-aminoethyl)amino]ethanol under acidic conditions, typically using glacial acetic acid as both solvent and catalyst. Key parameters include:
- Reagent Ratios: A 1:1.1 molar ratio of oleic acid to 2-[(2-aminoethyl)amino]ethanol ensures complete imidazoline ring formation .
- Temperature/Time: Reflux at 110–120°C for 4–6 hours achieves >85% yield. Prolonged heating (>8 hours) risks side reactions like oxidation of the heptadecenyl chain .
- Purification: Recrystallization from ethanol/water mixtures removes unreacted precursors.
Q. How can researchers validate the structural integrity of the oleic acid-imidazole complex?
Methodological Answer: Use a combination of:
- NMR Spectroscopy: ¹H-NMR confirms the presence of the imidazole ring (δ 2.5–3.5 ppm for N-CH₂ groups) and olefinic protons (δ 5.3–5.4 ppm for heptadecenyl chain) .
- FTIR: Peaks at 1640–1660 cm⁻¹ (C=N stretch) and 720 cm⁻¹ (cis double bond in oleic acid) validate functional groups .
- Mass Spectrometry: High-resolution MS identifies molecular ions (e.g., m/z 350.58 for C₂₂H₄₂N₂O) and fragmentation patterns .
Q. What analytical methods are recommended for quantifying oleic acid in complex matrices containing this compound?
Methodological Answer:
- UV-Based Quantification: Use cis-10-nonadecenoic acid as an internal standard. Extract oleic acid via base hydrolysis (0.1 M NaOH, 60°C, 2 hours), followed by reverse-phase HPLC with UV detection at 205 nm .
- Thermogravimetric Analysis (TGA): Monitor thermal decomposition between 268–300°C, where oleic acid exhibits distinct weight loss profiles .
Advanced Research Questions
Q. How do structural modifications (e.g., alkyl chain length, double bond position) affect the compound’s bioactivity?
Methodological Answer:
- Chain Length Studies: Replace the heptadecenyl chain with shorter (C12) or longer (C20) analogs via reductive amination. Assess bioactivity using in vitro models (e.g., anti-inflammatory effects via TNF-α suppression assays) .
- Double Bond Isomerization: Catalytic hydrogenation (H₂/Pd-C) or isomerase treatment alters cis/trans configurations. Evaluate membrane fluidity changes via fluorescence anisotropy .
Q. How can contradictory data on the compound’s anti-inflammatory effects be resolved?
Methodological Answer:
- Dose-Response Analysis: Test concentrations from 1–100 μM in macrophage models. Lower doses (1–10 μM) often show anti-inflammatory effects (e.g., reduced IL-6), while higher doses (>50 μM) may induce cytotoxicity, skewing results .
- Marker Specificity: Pair C-reactive protein (CRP) measurements with cytokine arrays to distinguish direct immunomodulation from secondary effects .
Q. What strategies improve the compound’s stability under physiological conditions?
Methodological Answer:
- pH Optimization: Stabilize the imidazole ring by buffering solutions to pH 6.5–7.5, preventing hydrolysis of the ethanolamine moiety .
- Encapsulation: Use liposomal formulations (e.g., DPPC/cholesterol) to protect the unsaturated alkyl chain from oxidation. Monitor stability via accelerated aging tests (40°C/75% RH for 12 weeks) .
Q. How can computational modeling predict interactions between this compound and lipid bilayers?
Methodological Answer:
- Molecular Dynamics (MD) Simulations: Use CHARMM36 force fields to model insertion into lipid bilayers. Key metrics include:
- Free Energy Calculations: Calculate binding affinities using umbrella sampling or MM-PBSA methods .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
